
1,3-Propanediamine, N,N-dimethyl-N'-(3-methyl-5-nitro-4-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with 3-methyl-5-nitro-4-quinolinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, polymers, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows for binding to specific sites, influencing pathways involved in cell growth and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- include:
1,3-Propanediamine, N,N-dimethyl-: This compound lacks the quinoline ring and nitro group, making it less versatile in applications.
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but without the aromatic component, limiting its use in certain reactions.
3-(Dimethylamino)-1-propanamine: Another related compound with different functional groups, affecting its reactivity and applications.
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic structures, along with the presence of both amino and nitro groups, which provide a wide range of chemical and biological activities.
Eigenschaften
CAS-Nummer |
145363-51-5 |
|---|---|
Molekularformel |
C15H20N4O2 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(3-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-10-17-12-6-4-7-13(19(20)21)14(12)15(11)16-8-5-9-18(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
ZWFOYPCDCYAMFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C=CC=C(C2=C1NCCCN(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


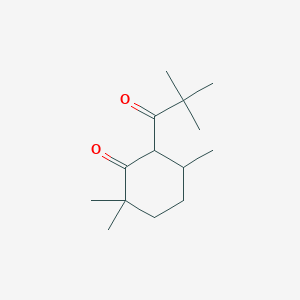
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

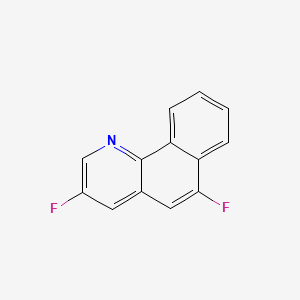
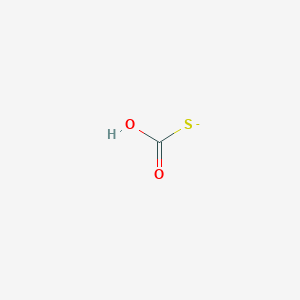
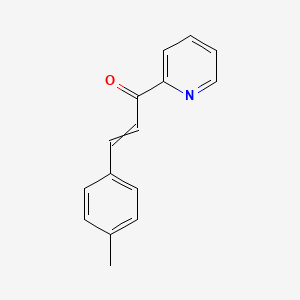
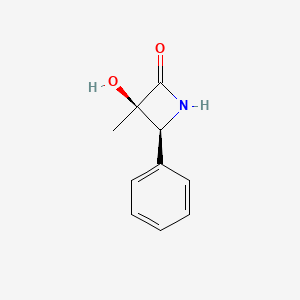
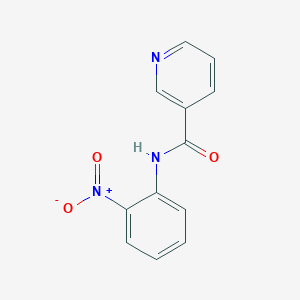
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)


